REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12.[CH2:18]([NH2:21])[CH:19]=[CH2:20]>C1(C)C(C)=CC=CC=1>[CH2:18]([NH:21][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]2[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:10][NH:11][C:3]=12)[CH:19]=[CH2:20]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 142°
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Type
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TEMPERATURE
|
Details
|
to cool
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Type
|
CUSTOM
|
Details
|
the contents evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Approximately 90% of the starting material was recovered
|
Type
|
ADDITION
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Details
|
The fractions containing the required product
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
recrystallised from ether/pentane with charcoal decolourisation
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Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |